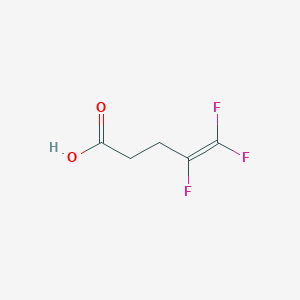

4,5,5-trifluoropent-4-enoic Acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5,5-trifluoropent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHZHTHRRXAUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382089 | |

| Record name | 4,5,5-trifluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110003-22-0 | |

| Record name | 4,5,5-trifluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110003-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4,5,5-Trifluoropent-4-enoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-Trifluoropent-4-enoic acid is a fluorinated carboxylic acid with potential applications in materials science and as a building block in medicinal chemistry. Its structural features, including a terminal trifluorovinyl group, suggest it may serve as a precursor for polymers or as a bioisosteric replacement for other chemical moieties in drug design. One noted application is in the preparation of polymer electrolytes for lithium-ion batteries[]. This guide provides a speculative, yet chemically sound, approach to its synthesis, designed to inform researchers in the field.

Compound Profile

Basic information for this compound has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 110003-22-0 | [] |

| Molecular Formula | C₅H₅F₃O₂ | [] |

| Molecular Weight | 154.09 g/mol | [] |

| Boiling Point (Predicted) | 205.1 ± 40.0 °C | [] |

| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [] |

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is proposed, starting from the readily available trifluoroethanol. This hypothetical route involves the formation of a trifluorovinyl nucleophile, its reaction with an appropriate electrophile, and subsequent functional group manipulation to yield the target carboxylic acid.

Figure 1: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocols

The following protocols are illustrative and based on general procedures for similar transformations.

Step 1: Generation of Trifluorovinyl Lithium

-

Oxidation of 2,2,2-Trifluoroethanol: 2,2,2-Trifluoroethanol is oxidized to trifluoroacetaldehyde using a standard oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

Halogenation: Trifluoroacetaldehyde is then converted to 1-bromo-2,2,2-trifluoroethane via a two-step process involving reduction to the corresponding alcohol followed by bromination with PBr₃.

-

Lithiation: 1-Bromo-2,2,2-trifluoroethane is treated with two equivalents of n-butyllithium in a non-polar solvent like hexane at low temperatures (e.g., -78 °C) to generate trifluorovinyl lithium.

Step 2: Carbon-Carbon Bond Formation

-

Nucleophilic Addition: The freshly prepared trifluorovinyl lithium is added to a solution of 3,3-diethoxypropanal in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

-

Extraction and Purification: The product, 1,1-diethoxy-5,6,6-trifluorohex-5-en-3-ol, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by column chromatography.

Step 3: Oxidation and Deprotection

-

Oxidation of the Alcohol: The secondary alcohol from the previous step is oxidized to the corresponding ketone, 1,1-diethoxy-5,6,6-trifluorohex-5-en-3-one, using an oxidizing agent like the Dess-Martin periodinane in DCM.

-

Oxidative Cleavage and Hydrolysis: The resulting ketone is then subjected to oxidative cleavage of the acetal and subsequent oxidation of the intermediate aldehyde to the carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate under basic conditions, followed by acidic workup.

-

Final Purification: The crude this compound is purified by recrystallization or distillation under reduced pressure.

Hypothetical Quantitative Data

The following table summarizes the expected, yet hypothetical, yields and key parameters for each step.

| Step | Reaction | Starting Material (SM) | Reagents | Product | Expected Yield (%) |

| 1 | Generation of Trifluorovinyl Lithium | 2,2,2-Trifluoroethanol | PCC, PBr₃, n-BuLi | Trifluorovinyl Lithium (in situ) | N/A |

| 2 | C-C Bond Formation | Trifluorovinyl Lithium, 3,3-Diethoxypropanal | THF | 1,1-Diethoxy-5,6,6-trifluorohex-5-en-3-ol | 60-70 |

| 3 | Oxidation & Deprotection | 1,1-Diethoxy-5,6,6-trifluorohex-5-en-3-ol | Dess-Martin Periodinane, KMnO₄, H₃O⁺ | This compound | 40-50 |

Potential Challenges and Alternative Approaches

-

Stability of Trifluorovinyl Lithium: Trifluorovinyl lithium is known to be unstable and can decompose. Careful temperature control is crucial. Alternative trifluorovinylating agents, such as trifluorovinylmagnesium bromide or trifluorovinylzinc reagents, could offer greater stability.

-

Oxidative Cleavage: The final oxidative cleavage and hydrolysis step might lead to side reactions. A two-step approach involving acidic hydrolysis of the acetal to the aldehyde followed by a milder oxidation (e.g., Pinnick oxidation) could provide a cleaner conversion to the carboxylic acid.

-

Alternative C-C Bond Formation: A cross-coupling reaction, for instance, a Sonogashira coupling of a terminal alkyne with a trifluorovinyl halide followed by partial reduction and functional group manipulation, could be an alternative route.

Conclusion

While a definitive, published synthesis of this compound remains to be reported, this technical guide outlines a chemically sound and plausible synthetic strategy. The proposed pathway leverages well-established reactions in organofluorine chemistry and provides a solid foundation for researchers aiming to synthesize this and related fluorinated compounds. The successful execution of this synthesis would provide valuable material for further research into its applications in materials science and drug discovery. All protocols and data presented are intended for illustrative purposes and require experimental validation.

References

4,5,5-Trifluoropent-4-enoic Acid: A Technical Overview for Researchers

For immediate release: This technical guide provides a summary of the known chemical properties and applications of 4,5,5-trifluoropent-4-enoic acid, a fluorinated carboxylic acid of interest to researchers in materials science, particularly in the development of advanced battery technologies. This document is intended for an audience of researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a specialty chemical with the molecular formula C5H5F3O2.[][2] Its structure incorporates both a carboxylic acid functional group and a terminal trifluorovinyl group, which impart unique chemical characteristics. While extensive experimental data is limited in publicly accessible literature, a combination of catalog information and predicted properties provides a foundational understanding of this compound.

Physicochemical Data

The majority of available quantitative data on the physical properties of this compound are predicted values. These are summarized in the table below for clear comparison. It is presented as a yellow liquid.

| Property | Value | Source |

| Molecular Formula | C5H5F3O2 | [][2] |

| Molecular Weight | 154.09 g/mol | [2] |

| CAS Number | 110003-22-0 | |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C(CC(=O)O)C(=C(F)F)F | [2] |

| InChI Key | YWHZHTHRRXAUFQ-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 205.1 ± 40.0 °C | [2] |

| Predicted Density | 1.336 ± 0.06 g/cm³ | [2] |

| Predicted XLogP3 | 0.8 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Complexity | 160 | [2] |

Applications in Materials Science

The primary documented application of this compound is in the formulation of polymer electrolytes for lithium-ion batteries.[] The presence of the trifluoro group can enhance the electrochemical stability and ionic conductivity of the resulting polymer, making it a valuable monomer for creating safer and more efficient solid-state electrolytes.

Experimental Protocols

Reactivity and Stability

While specific reactivity data is scarce, the chemical behavior of this compound can be inferred from its functional groups. The carboxylic acid moiety will undergo typical reactions such as esterification, amidation, and reduction. The trifluorovinyl group is an electron-withdrawing group that can influence the reactivity of the double bond, making it susceptible to nucleophilic addition reactions.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers working with this compound would need to perform their own analytical characterization.

Biological Activity

There is no published information regarding the biological activity, toxicity, or any associated signaling pathways for this compound. Its primary application appears to be in materials science, and it has not been investigated for pharmacological purposes.

Logical Relationship of Properties and Application

The following diagram illustrates the logical flow from the chemical structure of this compound to its key properties and its primary application.

Caption: Logical flow from chemical structure to application.

References

In-depth Technical Guide: 4,5,5-Trifluoro-4-pentenoic Acid (CAS 110003-22-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 4,5,5-Trifluoro-4-pentenoic acid (CAS Number: 110003-22-0). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into its potential applications.

Core Properties

4,5,5-Trifluoro-4-pentenoic acid is a fluorinated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . Its structure features a terminal trifluorovinyl group, which imparts unique chemical and biological properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4,5,5-Trifluoro-4-pentenoic acid is presented in Table 1. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₃O₂ | BOC Sciences |

| Molecular Weight | 154.09 g/mol | BOC Sciences |

| CAS Number | 110003-22-0 | |

| Boiling Point (Predicted) | 205.1 ± 40.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.336 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 4.27 ± 0.10 | ChemicalBook |

Synthesis and Reactivity

The primary reactivity of 4,5,5-Trifluoro-4-pentenoic acid lies in the functional group transformations of its carboxylic acid moiety. A key reaction is the conversion to its corresponding acid chloride, which serves as a versatile intermediate for the synthesis of a variety of derivatives, such as amides and esters.

Experimental Protocol: Synthesis of 4,5,5-Trifluoropent-4-enoyl Chloride

This protocol is adapted from the synthesis of related amide derivatives and outlines the conversion of the carboxylic acid to the acid chloride.

Materials:

-

4,5,5-Trifluoropent-4-enoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,5,5-trifluoropent-4-enoyl chloride.

-

The crude acid chloride can be used in the next step without further purification.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 4,5,5-Trifluoropent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-Trifluoropent-4-enoic acid is a fluorinated carboxylic acid with potential applications in materials science and as a building block in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making compounds like this of interest for developing novel materials and therapeutic agents. This document serves as a technical guide, presenting predicted spectroscopic data, plausible synthetic routes, and general analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.8-3.0 | Triplet | 2H | -CH₂-COOH |

| ~2.5-2.7 | Triplet | 2H | =CH-CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175-180 | -COOH |

| ~145-155 (triplet) | =CF₂ |

| ~115-125 (doublet) | =CF- |

| ~30-35 | -CH₂-COOH |

| ~25-30 | =CH-CH₂- |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -80 to -90 | Doublet | F (trans to alkyl) |

| -90 to -100 | Doublet | F (cis to alkyl) |

| -110 to -120 | Triplet | =CF- |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1640-1680 | Medium | C=C stretch |

| 1000-1300 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular Ion) |

| 135 | [M - F]⁺ |

| 109 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the trifluorovinyl group, followed by functional group manipulations to yield the carboxylic acid.

Step 1: Synthesis of a Trifluoromethyl Ketone Precursor A suitable starting material would be a protected 4-oxopentanoic acid derivative. For instance, the methyl ester of 4-oxopentanoic acid can be fluorinated using various modern fluorinating agents to introduce the gem-difluoro group at the 5-position.

Step 2: Formation of the Trifluorovinyl Group The resulting difluoro-ketoester can then be subjected to a deoxofluorination reaction to introduce the third fluorine atom and form the trifluorovinyl group.

Step 3: Hydrolysis The final step would involve the hydrolysis of the ester group to the carboxylic acid under either acidic or basic conditions.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the general procedure for acquiring and interpreting the spectroscopic data for a novel compound like this compound.

Caption: General workflow for spectroscopic analysis of a novel compound.

Potential Signaling Pathway Identification

As this compound is a novel compound, its biological activity and associated signaling pathways are unknown. The following diagram illustrates a general workflow for identifying the biological targets and signaling pathways of a new chemical entity.

Caption: Workflow for identifying the biological signaling pathway of a novel compound.

4,5,5-trifluoropent-4-enoic acid IUPAC name.

An In-depth Technical Guide to 4,5,5-trifluoropent-4-enoic acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its primary application in the development of advanced materials for energy storage. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Nomenclature and Chemical Identity

-

IUPAC Name : this compound[]

-

Synonyms : 4,5,5-Trifluoro-4-pentenoic acid[]

-

CAS Number : 110003-22-0[]

-

Molecular Formula : C5H5F3O2[]

-

Canonical SMILES : C(CC(=O)O)C(=C(F)F)F[]

-

InChI Key : YWHZHTHRRXAUFQ-UHFFFAOYSA-N[]

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Source |

| Molecular Weight | 154.09 g/mol | [] |

| Exact Mass | 154.02416388 g/mol | [] |

| Predicted Boiling Point | 205.1 ± 40.0 °C | [] |

| Predicted Density | 1.336 ± 0.06 g/cm³ | [] |

| XLogP3 | 0.8 | [] |

| Hydrogen Bond Donor Count | 1 | [] |

| Hydrogen Bond Acceptor Count | 2 | [] |

| Rotatable Bond Count | 2 | [] |

| Topological Polar Surface Area | 37.3 Ų | [] |

| Complexity | 160 | [] |

Synthesis and Preparation

Caption: Logical workflow for the synthesis of this compound.

Applications in Energy Storage

The primary application of this compound is as a monomer for the preparation of polymer electrolytes for lithium-ion batteries.[] Fluorinated organic compounds are increasingly used as electrolyte components to enhance battery performance. The incorporation of fluorine-containing monomers can improve the thermal stability, electrochemical stability window, and safety of the resulting polymer electrolyte.[2] The C-F bond's properties can help in the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long-term cycling performance.[2]

Experimental Protocol: Preparation of a Polymer Electrolyte Membrane

The following is a generalized experimental protocol for the preparation of a solid polymer electrolyte (SPE) membrane, a process in which this compound could be utilized as a functional monomer. This process typically involves polymerization followed by solution casting.

Materials:

-

Functional monomer (e.g., this compound)

-

Co-monomer (e.g., vinylidene fluoride (VDF), hexafluoropropylene (HFP))

-

Initiator (e.g., AIBN)

-

Lithium salt (e.g., LiTFSI)

-

Solvent (e.g., Dimethylformamide (DMF))

-

Teflon tray

Procedure:

-

Polymer Synthesis:

-

The functional monomer, co-monomer(s), and initiator are dissolved in a suitable solvent in a reaction vessel.

-

The solution is purged with an inert gas (e.g., Argon) to remove oxygen.

-

The polymerization reaction is carried out at a specific temperature for a set duration to achieve the desired molecular weight.

-

The resulting polymer is precipitated, filtered, washed, and dried under vacuum.

-

-

Membrane Preparation (Solution Casting Method):

-

The synthesized polymer and a lithium salt (e.g., LiTFSI) are dissolved in a solvent like DMF.[3]

-

The mixture is stirred for an extended period (e.g., 12 hours) to ensure a homogeneous solution.[3]

-

The resulting viscous solution is cast into a Teflon tray.[3]

-

The solvent is evaporated in a vacuum oven at elevated temperatures (e.g., 60°C for 20 hours, then 80°C for 4 hours) to form a solid membrane.[3]

-

The resulting free-standing polymer electrolyte membrane is then cut into desired shapes (e.g., discs) and stored in an inert atmosphere (e.g., an argon-filled glove box) before battery assembly.[3]

-

Caption: Experimental workflow for preparing a solid polymer electrolyte membrane.

Potential in Drug Development

While the primary documented application of this compound is in materials science, the incorporation of trifluoromethyl groups (-CF3) and other fluorinated moieties is a critical strategy in modern drug design. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. There is no specific literature found that details the use of this compound in drug development, but its structure represents a potential building block for creating novel fluorinated pharmaceutical compounds.

References

Unraveling the Story of Fluorinated Pentenoic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For researchers, scientists, and drug development professionals, this in-depth guide explores the fascinating history and scientific journey of fluorinated pentenoic acids. From their synthesis as chemical probes to their role in understanding drug toxicity, these molecules offer a compelling case study in the power of fluorine in medicinal chemistry.

The introduction of fluorine into organic molecules has long been a strategy to modulate their physicochemical and biological properties. This guide delves into the specific class of fluorinated pentenoic acids, examining their discovery, the evolution of their synthesis, and their pivotal role in elucidating metabolic pathways and mechanisms of toxicity, particularly in the context of the anticonvulsant drug valproic acid (VPA).

A Historical Perspective: The Genesis of Fluorinated Pentenoic Acids as Mechanistic Probes

The story of fluorinated pentenoic acids is intrinsically linked to the study of the hepatotoxicity of valproic acid (VPA). A metabolite of VPA, 2-propyl-4-pentenoic acid (4-ene VPA), was identified as a likely culprit in the rare but severe liver damage associated with the drug. Researchers hypothesized that the toxicity stemmed from the mitochondrial β-oxidation of 4-ene VPA to a reactive intermediate, (E)-2,4-diene VPA. This intermediate, in its coenzyme A (CoA) thioester form, was thought to either deplete crucial cellular antioxidants like glutathione (GSH) or inhibit the enzymes responsible for fatty acid metabolism.[1]

To test this hypothesis, scientists required a tool—a molecule that could mimic 4-ene VPA but was resistant to β-oxidation. This led to the strategic synthesis of fluorinated analogs. The introduction of fluorine at the α-position (the carbon adjacent to the carboxylic acid) was predicted to block the enzymatic dehydrogenation step that initiates β-oxidation. This insight spurred the development of key compounds like 2-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA) and 2,2-difluoro-4-pentenoic acid (F2-4-PA) .[1]

These fluorinated molecules served as elegant chemical probes. When administered in preclinical studies, they did not cause the hepatic microvesicular steatosis (fatty liver) observed with their non-fluorinated counterparts.[1] This pivotal finding provided strong evidence that the β-oxidation of 4-ene VPA was indeed the primary mechanism of its toxicity.

Synthesis and Characterization: Building the Molecular Probes

The synthesis of these critical research tools required specialized fluorination techniques. While the precise historical first synthesis of a simple fluorinated pentenoic acid is not prominently documented, the methods employed for creating α-fluoro-4-ene VPA and F2-4-PA built upon established principles of organofluorine chemistry.

Key Experimental Protocols

Synthesis of 2-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA):

-

Preparation of a protected 2-propyl-4-pentenoic acid derivative: The carboxylic acid would first be converted to an ester to protect it from reacting with the fluorinating agent.

-

Enolate formation: A strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate the α-carbon, forming a lithium enolate.

-

Electrophilic fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), would then be introduced to deliver a fluorine atom to the enolate.

-

Deprotection: The ester protecting group would be removed through hydrolysis to yield the final α-fluorinated carboxylic acid.

Synthesis of 2,2-difluoro-4-pentenoic acid (F2-4-PA):

The synthesis of gem-difluorinated compounds often employs different strategies. One common approach involves the use of a difluoromethylenating reagent. A representative, though not definitively the one used for F2-4-PA, synthetic strategy could be:

-

Preparation of an α-ketoester precursor: A suitable starting material would be an α-ketoester with the appropriate carbon skeleton.

-

Deoxyfluorination: The ketone carbonyl would be treated with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the oxygen with two fluorine atoms.

-

Ester hydrolysis: The resulting difluoroester would then be hydrolyzed to the corresponding carboxylic acid.

Physicochemical and Spectroscopic Data

The successful synthesis and purification of these compounds are confirmed through various analytical techniques. Below is a summary of available data for key fluorinated pentenoic acids.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |

| 2,2-difluoro-4-pentenoic acid | C₅H₆F₂O₂ | 136.10 | 55039-89-9 | 56-58 (3 mmHg) |

| 2-fluoro-2-propyl-4-pentenoic acid | C₈H₁₃FO₂ | 160.18 | Not readily available | Not readily available |

Spectroscopic Data:

Detailed spectroscopic data is essential for the unambiguous identification of these molecules. While comprehensive datasets for all specific compounds are not publicly compiled, the following represents the type of data that would be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the vinyl protons of the pentenoic chain, as well as the alkyl protons. The fluorine atom at the α-position would cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon bearing the fluorine atom(s) would exhibit a large upfield shift and a characteristic C-F coupling constant.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the fluorine atoms. The chemical shift would be indicative of the electronic environment of the fluorine.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound and to provide information about its structure through fragmentation patterns.

Biological Activity and Mechanism of Action

The primary biological significance of α-fluorinated pentenoic acids lies in their ability to act as mechanistic probes for toxicity studies.

Inhibition of β-Oxidation and Prevention of Hepatotoxicity

As previously mentioned, the key finding from studies involving α-fluoro-4-ene VPA and F2-4-PA was their lack of hepatotoxicity compared to 4-ene VPA.[1] This is attributed to the blockage of mitochondrial β-oxidation. The strong carbon-fluorine bond at the α-position prevents the enzymatic removal of a proton, which is the initial step in this metabolic pathway.

Impact on Glutathione Levels

Studies have shown that 4-ene VPA leads to a depletion of mitochondrial glutathione (GSH), a critical antioxidant. In contrast, α-fluoro-4-ene VPA does not cause this depletion.[1] This further supports the hypothesis that a reactive metabolite formed during β-oxidation is responsible for the oxidative stress associated with VPA toxicity.

The following diagram illustrates the proposed metabolic pathway of 4-ene VPA and how α-fluorination provides a metabolic block.

Future Directions and Applications

The study of fluorinated pentenoic acids has provided invaluable insights into drug metabolism and toxicity. This foundational work opens avenues for future research and development:

-

Drug Design: The principle of using α-fluorination to block β-oxidation can be applied to the design of safer drugs where this metabolic pathway is a known liability.

-

Development of New Probes: More complex fluorinated pentenoic acids could be synthesized to probe other aspects of fatty acid metabolism and transport.

-

Therapeutic Potential: While primarily used as research tools, the unique properties of these molecules could be explored for potential therapeutic applications, for instance, in conditions where modulating fatty acid metabolism is desirable.

References

Theoretical Insights into Trifluorinated Alkene Carboxylic Acids: A Technical Guide for Researchers

Introduction

Trifluorinated alkene carboxylic acids represent a class of organic molecules of significant interest to researchers in drug development and materials science. The incorporation of a trifluoromethyl group onto an alkene backbone bearing a carboxylic acid functionality imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics.[1][2] These properties make them valuable building blocks for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the theoretical studies of trifluorinated alkene carboxylic acids, focusing on their synthesis, molecular properties, and potential biological interactions. It is intended to serve as a comprehensive resource for scientists and professionals working in these fields.

Computational Analysis of Molecular Properties

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of trifluorinated alkene carboxylic acids. These computational approaches provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics.

Geometrical Parameters

| Property | Value | Source |

| Molecular Formula | C4H3F3O2 | PubChem |

| Molecular Weight | 140.06 g/mol | [3][4] |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: The values presented are computationally derived and may vary depending on the level of theory and basis set used in the calculation.

Electronic Properties and Reactivity

The electronic landscape of trifluorinated alkene carboxylic acids is significantly influenced by the strongly electron-withdrawing trifluoromethyl group. This has a profound effect on the reactivity of the double bond and the acidity of the carboxylic acid moiety. Computational studies have explored these aspects through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. For instance, a computational study on acrylic acid using DFT (B3LYP/STO-3G) calculated a HOMO-LUMO energy gap of 5.545 eV, providing insights into its chemical reactivity and kinetic stability.[5] Similar studies on trifluorinated analogues are crucial for understanding their reactivity profiles.

Spectroscopic Properties

Computational methods are also employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For example, a study on tribromoacetic acid utilized DFT calculations to assign vibrational modes and compare them with experimental spectra.[6] Such theoretical spectroscopic data is invaluable for the characterization of newly synthesized trifluorinated alkene carboxylic acids.

Theoretical and Experimental Protocols

The synthesis and analysis of trifluorinated alkene carboxylic acids involve a combination of experimental procedures and computational modeling. This section details the methodologies commonly employed in their study.

Synthetic Methodologies

Several synthetic routes to trifluorinated alkene carboxylic acids have been explored, with computational studies often preceding and guiding experimental work.

Experimental Protocol: Radical Trifluoromethylation of Acrylic Acid (Illustrative)

This protocol is a generalized representation based on literature descriptions of radical trifluoromethylation reactions.[7][8]

-

Reaction Setup: A solution of acrylic acid in a suitable solvent (e.g., acetonitrile/water) is prepared in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.

-

Addition of Reagents: A trifluoromethylating agent (e.g., a Togni reagent or CF3I) and a radical initiator or photocatalyst are added to the solution.[9]

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to moderate heating) and, if a photocatalyst is used, irradiated with light of an appropriate wavelength for a set period.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate the desired trifluorinated alkene carboxylic acid.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Computational Methodology

DFT calculations are the workhorse of theoretical studies on these molecules.

Computational Protocol: DFT Analysis of a Trifluorinated Alkene Carboxylic Acid

This protocol outlines a general workflow for performing DFT calculations on a molecule like 2-(trifluoromethyl)acrylic acid.[10][11][12]

-

Molecular Structure Input: The 3D coordinates of the molecule are generated using a molecular builder and imported into the quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that subsequent calculations are performed on a stable structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted vibrational spectra.

-

Property Calculations: Single-point energy calculations can be performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and atomic charges.

-

Data Analysis: The output files are analyzed to extract the desired information, such as bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties.

Visualizing Key Processes

Diagrams are essential for understanding the complex relationships in synthetic pathways, computational workflows, and biological interactions. The following diagrams were generated using the DOT language.

Synthetic Pathway

Caption: A generalized workflow for the synthesis of trifluorinated alkene carboxylic acids via radical trifluoromethylation.

Computational Analysis Workflow

Caption: A flowchart illustrating the key steps in the computational analysis of trifluorinated alkene carboxylic acids using DFT.

Potential Biological Signaling Pathwaydot

References

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Trifluoromethyl)acrylic acid | C4H3F3O2 | CID 587694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(トリフルオロメチル)アクリル酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Static Electron Correlation in Anharmonic Molecular Vibrations: A Hybrid TAO-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopic studies and DFT calculations on tribromoacetate and tribromoacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Vinyl Fluoride Moiety in 4,5,5-Trifluoropent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 4,5,5-trifluoropent-4-enoic acid is limited in publicly available literature. This guide provides an in-depth analysis based on the established reactivity of analogous chemical structures, specifically the gem-difluoroalkene moiety and γ,δ-unsaturated carboxylic acids. The experimental protocols and quantitative data presented are representative examples from studies on similar compounds and should be adapted and validated for this compound.

Introduction

This compound is a fluorinated organic compound featuring a terminal gem-difluoroalkene (a vinyl fluoride moiety with two fluorine atoms on the same carbon) and a carboxylic acid functional group. Its unique structure suggests a rich and varied chemical reactivity, making it a potentially valuable building block in medicinal chemistry, materials science, and drug development. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic properties of the double bond, differentiating its reactivity from non-fluorinated analogues. This guide explores the expected reactivity of the vinyl fluoride moiety in this compound, focusing on key reaction types and providing illustrative experimental frameworks.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not widely available. The following table summarizes predicted properties based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C5H5F3O2 | BOC Sciences[1] |

| Molecular Weight | 154.09 g/mol | BOC Sciences[1] |

| Boiling Point | 205.1 ± 40.0 °C | BOC Sciences[1] |

| Density | 1.336 ± 0.06 g/cm³ | BOC Sciences[1] |

| pKa | (Predicted to be lower than non-fluorinated analogue due to inductive effect) | N/A |

Reactivity of the Vinyl Fluoride Moiety

The gem-difluoroalkene unit in this compound is expected to be the primary site of reactivity. The high electronegativity of the fluorine atoms polarizes the C=C bond, making the β-carbon (C5) electron-deficient and the α-carbon (C4) to which they are attached also influenced by inductive effects. This electronic profile governs its susceptibility to various reagents.

Electrophilic Additions

While the double bond is electron-deficient, electrophilic additions are still possible, though they may require harsher conditions compared to electron-rich alkenes. The regioselectivity will be dictated by the formation of the most stable carbocation intermediate.

Caption: Generalized workflow for electrophilic addition.

One important reaction in this class is iodolactonization , which is common for γ,δ-unsaturated carboxylic acids. The reaction is initiated by an electrophilic iodine source, and the neighboring carboxylic acid acts as an internal nucleophile to form a lactone.[2][3]

Caption: Proposed pathway for iodolactonization.

Nucleophilic Additions

The electron-deficient nature of the gem-difluoroalkene makes it a good substrate for nucleophilic attack, particularly Michael-type additions. Nucleophiles are expected to add to the β-carbon (C5).

Radical Additions

Free radical additions to fluorinated alkenes are well-documented.[4] The regioselectivity of the addition of a radical species (R•) will depend on the stability of the resulting radical intermediate.

Caption: Generalized pathway for radical addition.

A key example is radical hydroboration . This reaction, using reagents like HBpin in the presence of a radical initiator, can lead to the formation of α-difluorinated alkylboron compounds.[5]

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions with electron-rich dienes. It can also participate in [3+2] and [2+2] cycloadditions. For instance, morpholine-mediated defluorinative cycloaddition with organic azides has been reported for gem-difluoroalkenes.[6]

Caption: Generalized workflow for a Diels-Alder reaction.

Oxidation Reactions

The double bond can undergo oxidation reactions such as dihydroxylation and epoxidation.

-

Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to form a vicinal diol.

-

Epoxidation: Peroxy acids (e.g., m-CPBA) can be used to form the corresponding epoxide.

Polymerization

Given its use in the preparation of polymer electrolytes for lithium-ion batteries, the polymerization of this compound is a key reaction.[1] Fluorinated alkenes can undergo radical, cationic, or anionic polymerization depending on the monomer structure and reaction conditions.[7][8][9][10][11][12][13][14] Given the electron-withdrawing nature of the gem-difluoro group, radical and anionic polymerization are plausible pathways.

Caption: Generalized workflow for radical polymerization.

Experimental Protocols (Representative for Analogous Compounds)

The following are generalized experimental protocols for key reactions of gem-difluoroalkenes, which can serve as a starting point for investigations into the reactivity of this compound.

Radical Hydroboration of a gem-Difluoroalkene

This protocol is adapted from the radical hydroboration of various gem-difluoroalkenes.[5]

Materials:

-

gem-Difluoroalkene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

-

Radical initiator (e.g., AIBN, 10 mol%)

-

Solvent (e.g., anhydrous THF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon), add the gem-difluoroalkene, B₂pin₂, and the radical initiator.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Dihydroxylation of an Alkene

This is a general procedure for the dihydroxylation of an alkene using OsO₄.

Materials:

-

Alkene (1.0 equiv)

-

Osmium tetroxide (catalytic amount, e.g., 1 mol%)

-

N-Methylmorpholine N-oxide (NMO) (1.5 equiv) as a co-oxidant

-

Solvent (e.g., acetone/water mixture)

Procedure:

-

Dissolve the alkene in the solvent mixture.

-

Add NMO to the solution.

-

Carefully add a solution of OsO₄ in a suitable solvent (e.g., toluene) to the reaction mixture.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the diol by column chromatography or recrystallization.

Potential Applications in Drug Development and Materials Science

The versatile reactivity of the vinyl fluoride moiety, coupled with the presence of a carboxylic acid handle, makes this compound a promising candidate for various applications:

-

Drug Discovery: The gem-difluoroalkene motif can serve as a bioisostere for a carbonyl group, potentially improving the metabolic stability and pharmacokinetic profile of drug candidates. The carboxylic acid allows for further derivatization to form amides, esters, and other functional groups common in pharmaceuticals.

-

Materials Science: As indicated by its use in polymer electrolytes, this molecule can be a monomer for the synthesis of novel fluoropolymers with tailored properties, such as high thermal stability, chemical resistance, and specific electrochemical characteristics for battery applications.[1]

-

Chemical Biology: The unique reactivity of the vinyl fluoride group could be exploited for the development of covalent probes to study biological systems.

Conclusion

While specific experimental data for this compound remains to be broadly published, its chemical reactivity can be confidently predicted based on the well-established chemistry of gem-difluoroalkenes and γ,δ-unsaturated carboxylic acids. The electron-deficient nature of the vinyl fluoride moiety makes it susceptible to a range of transformations including nucleophilic and radical additions, as well as cycloaddition reactions. The presence of the carboxylic acid group further enhances its synthetic utility, allowing for intramolecular reactions and providing a point of attachment for further functionalization. This combination of features makes this compound a molecule of significant interest for researchers in drug development and materials science, warranting further investigation into its specific reactivity and applications.

References

- 1. This compound | 110003-22-0 [chemicalbook.com]

- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls [organic-chemistry.org]

- 6. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]

- 8. readchemistry.com [readchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

Technical Guide: Stability and Degradation of 4,5,5-trifluoropent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,5-trifluoropent-4-enoic acid is a fluorinated organic compound with potential applications in various fields, including as a monomer for polymer electrolytes in lithium-ion batteries.[] As with any chemical substance intended for industrial or pharmaceutical use, a thorough understanding of its stability and degradation pathways is critical for assessing its environmental fate, potential toxicity, and shelf-life. This document synthesizes the available information on this compound and provides a scientifically grounded projection of its stability and degradation characteristics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its environmental distribution and reactivity.

| Property | Value | Source |

| Molecular Formula | C5H5F3O2 | [][2] |

| Molecular Weight | 154.09 g/mol | [] |

| CAS Number | 110003-22-0 | [][3] |

| IUPAC Name | This compound | [] |

| Predicted Boiling Point | 205.1 ± 40.0 °C | [] |

| Predicted Density | 1.336 ± 0.06 g/cm³ | [] |

| Topological Polar Surface Area | 37.3 Ų | [] |

| XLogP3 | 0.8 | [] |

Projected Stability Profile

While specific stability data for this compound is unavailable, the stability of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), is generally high due to the strength of the carbon-fluorine (C-F) bond.[4]

General Considerations:

-

High Thermal Stability: The presence of multiple fluorine atoms suggests that the molecule is likely to be thermally stable.

-

Resistance to Chemical Degradation: Short-chain perfluoroalkyl acids (PFAAs) are known for their extreme persistence in the environment.[4][5] This suggests that this compound is likely resistant to hydrolysis and oxidation under typical environmental conditions.

-

Photodegradation: The double bond in the molecule may offer a site for photodegradation, although the high electronegativity of the adjacent fluorine atoms could influence this reactivity.

Projected Degradation Pathways

The degradation of unsaturated fluorinated carboxylic acids is an area of active research. Unlike their saturated counterparts, the carbon-carbon double bond introduces a potential site for microbial attack.

Recent studies on other unsaturated fluorinated carboxylic acids have shown that microbial degradation can occur under both anaerobic and aerobic conditions.[6][7] The presence of a C=C double bond, particularly in the α,β-position relative to the carboxyl group, has been shown to be crucial for biotransformation, which can proceed via reductive defluorination and/or hydrogenation.[6][7]

For this compound, the double bond is at the γ,δ position. While not in the more reactive α,β position, it still represents a potential site for enzymatic activity that could initiate degradation. A plausible, though unconfirmed, degradation pathway could involve initial saturation of the double bond, followed by slower degradation of the resulting saturated fluoroalkanoic acid.

Visualizing a Generalized Degradation Pathway

The following diagram illustrates a generalized and hypothetical degradation pathway for an unsaturated fluorinated carboxylic acid, highlighting the initial steps that may be applicable to this compound.

Caption: Hypothetical biotransformation pathways for this compound.

Experimental Protocols for Stability and Degradation Assessment

For researchers and drug development professionals seeking to formally assess the stability of this compound, the following outlines a generalized experimental approach based on established guidelines for stability testing of chemical substances.[8][9][10]

Stress Testing

Stress testing helps to identify likely degradation products and establish degradation pathways.[8][9]

-

Acid/Base Hydrolysis: Incubate the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[8]

-

Photostability: Expose the compound to a standardized light source (e.g., xenon lamp) to assess for photodegradation.

Samples should be taken at various time points and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to identify and quantify the parent compound and any degradation products.

Formal Stability Studies

Formal stability studies are conducted to determine the shelf-life and appropriate storage conditions.

-

Batch Selection: Use at least three primary batches of the substance manufactured by a process that simulates the final production method.[8]

-

Storage Conditions: Store samples under long-term, intermediate, and accelerated conditions as per ICH guidelines.[9]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: For a proposed shelf-life of at least 12 months, testing at long-term conditions should be done every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10]

-

Analytical Methods: Utilize validated stability-indicating analytical methods to monitor the compound's purity, potency, and physical characteristics over time.

Visualizing an Experimental Workflow

The diagram below outlines a logical workflow for assessing the stability of a new chemical entity like this compound.

Caption: Workflow for chemical stability assessment.

Conclusion

While specific experimental data on the stability and degradation of this compound is currently lacking, its chemical structure suggests a high degree of stability, characteristic of short-chain fluorinated acids. The presence of a carbon-carbon double bond may provide a site for microbial degradation, a feature not present in its saturated PFAA counterparts. However, given the general persistence of PFAAs, it is reasonable to assume that this compound will exhibit considerable persistence in the environment.[4][5] For any application, especially those in drug development, rigorous experimental stability and degradation studies are essential and should be conducted according to established regulatory guidelines.

References

- 2. This compound | C5H5F3O2 | CID 2782447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 110003-22-0 [chemicalbook.com]

- 4. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability testing protocols | PPTX [slideshare.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. japsonline.com [japsonline.com]

Methodological & Application

Application Notes and Protocols for 4,5,5-Trifluoropent-4-enoic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the general principles of polymer chemistry, particularly the polymerization of fluorinated monomers. As of late 2025, specific literature detailing the polymerization of 4,5,5-trifluoropent-4-enoic acid is not available. These protocols are intended to serve as a starting point for research and will require significant optimization and validation.

Introduction

This compound is a unique monomer possessing both a reactive trifluorovinyl group and a carboxylic acid functionality. This combination suggests its potential utility in the synthesis of functional fluorinated polymers. The incorporation of fluorine atoms into a polymer backbone is known to impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique dielectric properties. The carboxylic acid group provides a handle for further functionalization, imparts hydrophilicity, and can be used to modulate properties such as adhesion and solubility, or to introduce ionic character for applications in ion-exchange membranes.

This document outlines potential applications and hypothetical protocols for the homo- and copolymerization of this compound.

Potential Applications

The unique structure of polymers derived from this compound suggests their use in a variety of advanced applications:

-

Specialty Coatings: The low surface energy imparted by the trifluorovinyl group could lead to the development of self-cleaning, anti-fouling, and corrosion-resistant coatings. The carboxylic acid functionality could enhance adhesion to various substrates.

-

Biomaterials and Drug Delivery: The biocompatibility of some fluoropolymers, combined with the ability to conjugate biomolecules to the carboxylic acid groups, makes these materials interesting candidates for drug delivery vehicles, implant coatings, and components of biomedical devices.

-

Membranes for Separation and Fuel Cells: The presence of carboxylic acid groups could allow for the creation of proton-conducting membranes for fuel cell applications or for specialized separation processes.

-

Functional Additives: Small amounts of polymers containing this compound could be used as additives to modify the surface properties of other bulk polymers.

Experimental Protocols

The following protocols are proposed based on the free-radical polymerization of structurally related fluorinated monomers, such as fluoroacrylates and their copolymerization with acrylic acid.

Protocol 1: Homopolymerization of this compound via Free-Radical Polymerization

This protocol describes a hypothetical solution polymerization of this compound to form a homopolymer.

Materials:

-

This compound (Monomer)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

-

Methanol (Non-solvent for precipitation)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon source

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) in anhydrous DMF (20 mL).

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70°C and stir under an inert atmosphere.

-

Allow the polymerization to proceed for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (200 mL).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol and dry under vacuum at 40°C to a constant weight.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Thermal Gravimetric Analysis (TGA): To assess thermal stability.

Caption: Logical relationship between monomer inputs and final copolymer properties.

Conclusion

While the specific polymerization of this compound has not been reported, its structure suggests significant potential in the field of functional fluoropolymers. The provided hypothetical protocols for its homo- and copolymerization, based on established principles of free-radical polymerization of similar monomers, offer a rational starting point for experimental investigation. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this promising monomer. Thorough characterization of the resulting polymers will be crucial in elucidating their structure-property relationships and identifying key application areas.

Application Notes and Protocols for 4,5,5-Trifluoropent-4-enoic Acid in Medicinal Chemistry

Disclaimer: The following application notes and protocols are based on established principles of medicinal chemistry and the known biological activities of structurally related fluorinated compounds. As of the date of this document, specific medicinal chemistry applications for 4,5,5-trifluoropent-4-enoic acid have not been extensively reported in peer-reviewed literature. These notes are intended to provide a theoretical framework and guide for researchers interested in exploring the potential of this molecule in drug discovery and development.

Introduction

This compound is a short-chain carboxylic acid featuring a terminal trifluorovinyl group. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, a strategy widely employed in modern drug design. The trifluoromethyl group, for instance, is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. While direct biological data for this compound is scarce, its structural motifs—a carboxylic acid and a trifluorinated alkene—suggest potential applications as an enzyme inhibitor or a building block for more complex bioactive molecules.

Potential Applications in Medicinal Chemistry

Based on the principles of bioisosterism and the known mechanisms of related fluorinated compounds, this compound could be investigated for, but not limited to, the following applications:

-

Enzyme Inhibition: The trifluorovinyl moiety can act as a Michael acceptor, making the compound a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites. Furthermore, the carboxylic acid group can anchor the molecule to the active site of enzymes that recognize acidic substrates.

-

Bioisosteric Replacement: The pentenoic acid backbone can serve as a scaffold for the development of analogs of biologically active carboxylic acids. The trifluorovinyl group can be used as a bioisostere for other chemical groups to improve pharmacokinetic properties.

-

Metabolic Blockers: The C-F bond is exceptionally strong, making the trifluorinated end of the molecule resistant to metabolic degradation by cytochrome P450 enzymes. This property could be exploited to design more metabolically stable drugs.

Hypothetical Signaling Pathway Involvement

Given its structure as a fatty acid analog, this compound could potentially interfere with lipid metabolism pathways. One hypothetical target could be fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has analgesic and anti-inflammatory effects.

Caption: Hypothetical inhibition of FAAH by this compound.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific experimental context.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., FAAH)

This protocol outlines a general procedure to assess the inhibitory potential of this compound against a target enzyme.

Workflow Diagram:

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer.

-

Prepare solutions of the target enzyme and its substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Allow the reaction to proceed for a specific time, ensuring it is within the linear range.

-

Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

-

Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cell-Based Assay for Assessing Biological Activity

This protocol describes a general method to evaluate the effect of this compound on a specific cellular pathway.

Methodology:

-

Cell Culture:

-

Culture the appropriate cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control.

-

Incubate the cells with the compound for a specified duration (e.g., 24, 48 hours).

-

-

Endpoint Measurement:

-

After the incubation period, perform an assay to measure the desired biological endpoint. This could include:

-

Cell Viability Assay (e.g., MTT, CellTiter-Glo): To assess cytotoxicity.

-

ELISA: To quantify the levels of a specific protein or signaling molecule.

-

Reporter Gene Assay: If the cells are engineered with a reporter construct responsive to the pathway of interest.

-

Western Blotting: To analyze the expression levels of target proteins.

-

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the response against the compound concentration and determine the EC50 or IC50 value.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the above protocols.

| Assay Type | Target | Parameter | Hypothetical Value (Mean ± SD) |

| In Vitro Inhibition | FAAH | IC50 | 15.2 ± 2.5 µM |

| Cell-Based Viability | HEK293 Cells | CC50 (48h) | > 100 µM |

| Cell-Based Reporter | NF-κB Reporter Assay | EC50 | 25.8 ± 4.1 µM |

Conclusion

While direct evidence for the medicinal chemistry applications of this compound is currently limited, its chemical structure suggests plausible avenues for investigation, particularly in the realm of enzyme inhibition. The protocols and theoretical frameworks provided herein are intended to serve as a starting point for researchers to explore the potential of this and other novel fluorinated compounds in drug discovery. Rigorous experimental validation is essential to substantiate these hypothetical applications.

Application Notes and Protocols: 4,5,5-Trifluoropent-4-enoic Acid for Polymerization in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4,5,5-trifluoropent-4-enoic acid, a fluorinated monomer with significant potential in the development of novel polymers for drug delivery and other biomedical applications. Fluorinated polymers are gaining attention in the pharmaceutical industry due to their unique properties, including chemical inertness, hydrophobicity, and biocompatibility, which can enhance drug stability, improve bioavailability, and enable controlled release.[1][2]

Monomer Overview: this compound

This compound is a carboxylic acid monomer containing a terminal trifluorovinyl group. This unique structure allows it to be polymerized into polymers with a fluorinated backbone, which can impart desirable properties for biomedical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 110003-22-0 | [] |

| Molecular Formula | C5H5F3O2 | [] |

| Molecular Weight | 154.09 g/mol | [] |

| Boiling Point | 205.1 ± 40.0 °C (Predicted) | [] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [] |

| Structure | (Structure available from public chemical databases) |

Polymerization of this compound

Free-radical polymerization is a common and effective method for polymerizing fluorinated acrylic monomers.[4] Solution polymerization is often preferred as it allows for better temperature control and produces a polymer that is already in solution, which can be advantageous for subsequent processing and formulation.[5]

General Experimental Protocol: Free-Radical Solution Polymerization

This protocol provides a general procedure for the free-radical solution polymerization of this compound. The reaction conditions can be optimized to achieve desired polymer characteristics.

Materials:

-

This compound (monomer)

-

A suitable solvent (e.g., ethyl acetate, methyl ethyl ketone, or a fluorinated solvent)

-

A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))

-

Nitrogen or Argon gas for inert atmosphere

-

Precipitating solvent (e.g., methanol, hexane)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Monomer and Solvent Preparation: In a three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen/argon inlet, dissolve the desired amount of this compound in the chosen solvent.

-

Initiator Addition: Add the free-radical initiator to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

-

Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C for AIBN) under a continuous flow of inert gas. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the viscosity of the reaction mixture.

-

Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a stirred, non-solvent (e.g., methanol or hexane).

-

Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Table 2: Example Reaction Conditions for Free-Radical Solution Polymerization

| Parameter | Condition |

| Monomer Concentration | 10-50 wt% in solvent |

| Initiator (AIBN) | 0.1-1.0 mol% relative to monomer |

| Solvent | Ethyl acetate |

| Temperature | 70 °C |

| Reaction Time | 12-24 hours |

| Precipitating Solvent | Methanol |

Note: These are starting conditions and should be optimized for specific applications.

Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its molecular weight, polydispersity, thermal properties, and other relevant characteristics.

Table 3: Typical Characterization Techniques and Expected Properties

| Characterization Technique | Property Measured | Expected Outcome for a Fluorinated Polymer |

| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Controlled molecular weight with PDI typically between 1.5 and 2.5 for free-radical polymerization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Polymer Structure and Composition | Confirmation of the polymer structure and the incorporation of the fluorinated monomer. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Presence of characteristic C-F and C=O stretching bands. |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | The Tg will depend on the molecular weight and structure of the polymer. |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Fluorinated polymers generally exhibit high thermal stability. |

| Contact Angle Measurement | Surface Hydrophobicity | High contact angles with water, indicating a hydrophobic surface. |

Applications in Drug Development

Polymers derived from this compound hold promise for various applications in drug development due to the unique properties imparted by the fluorine atoms.[1]

-

Drug Delivery Vehicles: The hydrophobic nature of the fluorinated polymer can be utilized to encapsulate hydrophobic drugs, potentially improving their solubility and bioavailability. The polymer can be formulated into nanoparticles, micelles, or implants for controlled and targeted drug release.

-

Coatings for Medical Devices: The low surface energy and chemical resistance of the polymer make it an excellent candidate for coating medical devices and implants to improve their biocompatibility and reduce biofouling.

-

Biomaterials for Tissue Engineering: The polymer can be processed into scaffolds for tissue engineering applications, where its biocompatibility and tunable mechanical properties would be advantageous.

Visualizing Workflows and Pathways

Experimental Workflow for Polymer Synthesis and Characterization

References